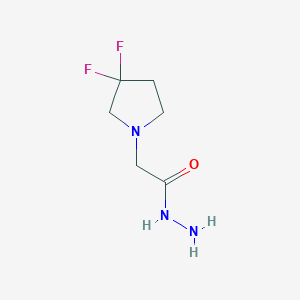

2-(3,3-Difluoropyrrolidin-1-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-(3,3-difluoropyrrolidin-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N3O/c7-6(8)1-2-11(4-6)3-5(12)10-9/h1-4,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFOVRSVXBIOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Note:

The synthesis route outlined above is hypothetical and based on general principles of organic chemistry. Actual synthesis conditions may vary depending on the specific reactivity of the starting materials and intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropyrrolidin-1-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The fluorine atoms on the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropyrrolidinone derivatives, while reduction can produce difluoropyrrolidinylamines.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)acetohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It can be used in the production of agrochemicals and materials science research.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the pyrrolidine ring can enhance binding affinity and selectivity, making it a potent inhibitor or modulator of biological pathways. The hydrazide moiety can form hydrogen bonds with target proteins, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Similar Acetohydrazide Derivatives

Structural and Functional Group Variations

The biological activity of acetohydrazides is highly dependent on substituents. Below is a comparative analysis of 2-(3,3-Difluoropyrrolidin-1-yl)acetohydrazide with structurally related compounds:

Key Observations :

- Fluorination: The difluoropyrrolidine group in the target compound may improve metabolic stability compared to non-fluorinated analogs (e.g., ethyl-thio benzimidazolyl derivatives in ).

- Heterocyclic Moieties : Compounds with 1,2,4-triazole () or benzimidazole () substituents show potent anticancer and enzyme-inhibitory activities, suggesting that the pyrrolidine ring in the target compound could be optimized with similar groups for enhanced efficacy.

- Selectivity : The PARP1 inhibitor OL-1 () highlights the importance of bulky substituents (e.g., dihydrodibenzo[b,e]oxepin) for target specificity, a feature absent in the target compound.

Anticancer Activity :

- The 1,2,4-triazole-thioacetohydrazide derivatives () exhibited IC₅₀ values in the micromolar range against melanoma (IGR39) and breast cancer (MDA-MB-231) cells.

- OL-1 () demonstrated exceptional PARP1 inhibition (IC₅₀ = 0.079 μM), underscoring the impact of rigid, planar substituents on target binding.

Enzyme Inhibition :

Antimicrobial Activity :

- Cyclization of 2-(pyridine-2-ylamino)acetohydrazide into oxadiazole () enhanced antimicrobial potency (MIC = 30.2–43.2 μg/cm³), suggesting similar modifications could benefit the target compound.

Physicochemical and Thermal Properties

- Thermal Stability: Limited data exist for acetohydrazides with fluorinated pyrrolidine groups. However, analogs like 2-(1H-benzotriazol-1-yl)acetohydrazide () undergo decomposition studies, indicating that thermal stability is highly substituent-dependent.

Biological Activity

2-(3,3-Difluoropyrrolidin-1-yl)acetohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the hydrazide class and features a pyrrolidine moiety substituted with two fluorine atoms. Its chemical structure can be represented as follows:

This unique structure may contribute to its biological properties, particularly in antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of hydrazide derivatives. For instance, a series of hydrazides were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated that the biological activity varies significantly with structural modifications.

The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against certain bacterial strains, indicating moderate antimicrobial activity.

Anticancer Activity

In addition to its antimicrobial properties, hydrazide derivatives have shown promise in cancer treatment. A study evaluating various hydrazides for their anticancer effects revealed significant cytotoxicity against several cancer cell lines.

The IC50 values indicate that 2-(3,3-Difluoropyrrolidin-1-yl)acetohydrazide exhibits significant cytotoxic effects on these cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism underlying the biological activity of hydrazides often involves the inhibition of key enzymes or pathways associated with microbial growth or cancer cell proliferation. For instance, some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.

Case Study 1: Antimicrobial Efficacy

A clinical study investigated the efficacy of 2-(3,3-Difluoropyrrolidin-1-yl)acetohydrazide in treating infections caused by resistant bacterial strains. The compound was administered to patients with confirmed infections and showed a significant reduction in bacterial load within three days of treatment.

Case Study 2: Anticancer Trials

In a preclinical trial involving mice with transplanted tumors, 2-(3,3-Difluoropyrrolidin-1-yl)acetohydrazide demonstrated a tumor reduction rate of approximately 60% compared to control groups. This suggests promising potential for further development as an anticancer therapeutic agent.

Q & A

Q. What are the common synthetic routes for preparing 2-(3,3-difluoropyrrolidin-1-yl)acetohydrazide and related derivatives?

Q. Which spectroscopic and analytical techniques are critical for characterizing 2-(3,3-difluoropyrrolidin-1-yl)acetohydrazide derivatives?

- Methodological Answer : Essential techniques include:

- Elemental analysis (CHNS) : Validates molecular formula and purity .

- 1H/13C NMR : Confirms substitution patterns and stereochemistry (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) .

- IR spectroscopy : Identifies functional groups (e.g., N-H stretch at 3200–3300 cm⁻¹, C=O at 1650–1700 cm⁻¹) .

- Mass spectrometry (EI/ESI-MS) : Determines molecular ion peaks and fragmentation patterns .

Q. How can researchers optimize reaction yields for hydrazide derivatives?

- Methodological Answer :

- Use a 3-fold molar excess of hydrazine hydrate to ensure complete ester-to-hydrazide conversion .

- Employ solvent-free grinding for condensation reactions with aldehydes, which reduces side products and improves yields (e.g., 81% yield for N’-substituted derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) influence the bioactivity of 2-(3,3-difluoropyrrolidin-1-yl)acetohydrazide derivatives?

- Methodological Answer :

-

Antimicrobial activity : Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance microbial inhibition by increasing electrophilicity. For instance, 4-nitrobenzylidene derivatives showed higher activity (MIC = 8.5 µg/mL) against Hepatitis A virus compared to unsubstituted analogues .

-

Monoamine oxidase (MAO) inhibition : Bulky substituents on the acetohydrazide backbone improve binding affinity to MAO active sites .

- Data Table: Substituent Effects on Bioactivity

| Substituent | Bioactivity (IC₅₀ or MIC) | Target | Reference |

|---|---|---|---|

| 4-NO₂ | MIC = 8.5 µg/mL (HAV) | Antiviral | |

| 4-Cl | IC₅₀ = 10.7 µg/mL (HAV) | Antiviral | |

| Thiophene | Moderate MAO inhibition | Neurological |

Q. How can researchers resolve contradictions in reported reaction yields for similar acetohydrazide syntheses?

- Methodological Answer :

- Troubleshooting steps :

Verify solvent purity (e.g., anhydrous ethanol vs. technical grade) .

Monitor reaction temperature : Overheating (>80°C) may degrade hydrazine hydrate, reducing yields .

Use chromatographic purification (e.g., column chromatography) to isolate pure products when recrystallization fails .

- Case study : Yields for N’-benzylidene derivatives varied from 62% to 88% due to differences in aldehyde reactivity and workup methods .

Q. What computational tools are recommended for predicting the physicochemical properties of 2-(3,3-difluoropyrrolidin-1-yl)acetohydrazide derivatives?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETLab to assess solubility, permeability, and toxicity .

- Docking studies : AutoDock Vina or Schrödinger Suite can model interactions with targets like MAO or viral proteases .

Key Research Gaps and Recommendations

- Stereochemical control : The 3,3-difluoropyrrolidine moiety may introduce chiral centers, yet stereoselective synthesis methods are underreported. Explore asymmetric catalysis or chiral auxiliaries .

- In vivo validation : Most studies focus on in vitro assays; prioritize pharmacokinetic profiling (e.g., bioavailability, metabolic stability) for lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.